molecular formula C11H19Cl3N6O B12811857 L-Histidyl-Histamin * 3 HCl

L-Histidyl-Histamin * 3 HCl

Cat. No.: B12811857
M. Wt: 357.7 g/mol
InChI Key: ATTCIVWUJJRIDD-KAFJHEIMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-Histamin * 3 HCl typically involves the reaction of histidine with histamine under controlled conditions. The process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The reaction conditions often involve the use of solvents like water or ethanol and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving rigorous quality control measures. The final product is usually crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-Histamin * 3 HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce halogenated imidazole compounds .

Scientific Research Applications

L-Histidyl-Histamin * 3 HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Histidyl-Histamin * 3 HCl involves its interaction with specific molecular targets and pathways. The compound acts as a precursor to histamine, which is involved in various physiological processes, including immune response, gastric acid secretion, and neurotransmission. The imidazole rings in the compound play a crucial role in its binding to receptors and enzymes .

Comparison with Similar Compounds

L-Histidyl-Histamin * 3 HCl can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which allows it to act as both a precursor to histamine and a reagent in various chemical reactions.

Properties

Molecular Formula

C11H19Cl3N6O

Molecular Weight

357.7 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;trihydrochloride

InChI

InChI=1S/C11H16N6O.3ClH/c12-10(3-9-5-14-7-17-9)11(18)15-2-1-8-4-13-6-16-8;;;/h4-7,10H,1-3,12H2,(H,13,16)(H,14,17)(H,15,18);3*1H/t10-;;;/m0.../s1

InChI Key

ATTCIVWUJJRIDD-KAFJHEIMSA-N

Isomeric SMILES

C1=C(NC=N1)CCNC(=O)[C@H](CC2=CN=CN2)N.Cl.Cl.Cl

Canonical SMILES

C1=C(NC=N1)CCNC(=O)C(CC2=CN=CN2)N.Cl.Cl.Cl

Origin of Product

United States

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